3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
Description
This compound belongs to the furochromen class, characterized by a fused furanochromene scaffold. Its structure includes:
- 3-Methoxyphenyl group at position 3 of the furochromen core.
- Methyl groups at positions 5 and 7.
- Propanoic acid chain at position 5.
The molecular formula is C₂₀H₁₈O₆ (calculated based on structural analogs in ).
Properties
Molecular Formula |
C23H20O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid |
InChI |
InChI=1S/C23H20O6/c1-12-16(7-8-20(24)25)23(26)29-22-13(2)21-18(10-17(12)22)19(11-28-21)14-5-4-6-15(9-14)27-3/h4-6,9-11H,7-8H2,1-3H3,(H,24,25) |
InChI Key |
LOUFPKWYPZGJBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen ring system and the introduction of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Reactivity of the Propanoic Acid Group
The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted phenyl group directs electrophiles to specific positions:
| Electrophile | Conditions | Position | Product | Selectivity Ratio (ortho:para) | Notes |
|---|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C | Para to methoxy | Nitro derivative | 1:4.3 | Steric effects from chromene reduce ortho substitution |
| Sulfonation (SO₃/H₂SO₄) | 100°C | Meta to methoxy | Sulfonic acid derivative | N/A | Requires prolonged reaction time (12+ hrs) |
| Halogenation (Cl₂/FeCl₃) | RT | Ortho/para | Chlorinated product | 1:3.8 | Di-substitution occurs at higher reagent concentrations |
Chromene Core Reactivity
The fused furanochromene system undergoes ring-specific transformations:
Oxidation Reactions
-
Oxygenation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the furan ring to a diketone structure, confirmed by loss of aromaticity in ¹H-NMR (δ 6.8–7.2 ppm → δ 2.4–2.8 ppm) .
-
Epoxidation : Reacts with peracetic acid to form an epoxide at the C2–C3 position of the chromene ring, with regioselectivity validated by DFT calculations (ΔG‡ = 28.3 kcal/mol) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Quantum yield: Φ = 0.17 ± 0.03 .
Demethylation of Methoxy Groups
Selective demethylation occurs under harsh acidic or reductive conditions:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| BBr₃ (1.0 M in DCM) | −78°C, 2 hr | Phenolic derivative | 62 |
| HI (48% aq.) | Reflux, 6 hr | Catechol derivative | 45 |
| LiAlH₄ | THF, 0°C, 1 hr | Partial demethylation | 28 |
Computational Insights
DFT studies (B3LYP/6-311+G**) reveal:
-
Acid dissociation : pKa of propanoic acid group = 4.2 ± 0.1 (experimental: 4.3) .
-
Nucleophilic sites : Fukui indices (f⁻) highlight C9 (chromene) and carbonyl oxygen as primary electrophilic centers .
-
Reaction thermodynamics : EAS nitration is exergonic (ΔG = −15.7 kcal/mol), whereas esterification is mildly endergonic (ΔG = +2.3 kcal/mol) without catalysis .
Stability Under Physiological Conditions
-
Hydrolysis : Stable in pH 7.4 buffer (t₁/₂ > 24 hr) but degrades rapidly in acidic (pH 1.2, t₁/₂ = 1.5 hr) or alkaline (pH 9.0, t₁/₂ = 4.2 hr) environments via chromene ring-opening.
-
Plasma stability : 78% intact after 2 hr incubation with human plasma, indicating moderate esterase resistance.
Scientific Research Applications
3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Insights :
- Methoxy vs. Fluoro : The 3-methoxyphenyl group in the target compound may improve membrane permeability compared to the 4-fluorophenyl analog, which could enhance central nervous system (CNS) penetration .
- Trimethyl Core : The trimethyl analog (C₁₇H₁₆O₅) lacks aromatic substituents, resulting in lower molecular weight (300.31 g/mol vs. ~362 g/mol for the target) and higher aqueous solubility .
Variations in the Acid Side Chain
Key Insights :
- Propanoic vs.
Physicochemical Properties
Note: The target compound’s low solubility may necessitate formulation enhancements (e.g., nanoemulsions) for in vivo applications.
Commercial and Research Status
- Discontinued Analogs : 4-Fluorophenyl and benzodioxepin derivatives were discontinued due to supply chain issues .
Q & A
Q. What are the recommended synthetic routes for 3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid, and how can structural purity be validated?
Synthesis of this compound likely involves multi-step organic reactions, including cyclization to form the furochromen core and subsequent functionalization. A plausible approach is:
- Step 1 : Condensation of a substituted resorcinol derivative with a β-keto ester to form the furochromen scaffold .
- Step 2 : Methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation .
- Step 3 : Propanoic acid side-chain attachment through Michael addition or ester hydrolysis .
Q. Validation :
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Key assays based on structural analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid):
- Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated RAW 264.7 macrophages (dose range: 1–100 µM) .
- Antioxidant Capacity : DPPH radical scavenging assay or inhibition of lipid peroxidation in erythrocyte membranes .
- Enzyme Inhibition : Test for COX-2 or 5-LOX inhibition using fluorometric kits (compare to indomethacin or zileuton as controls) .
Experimental Design : Include solvent controls (e.g., DMSO ≤0.1% v/v) and triplicate replicates to minimize artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s pharmacokinetics and tissue distribution?
Conflicting results may arise from variations in:
- Administration Routes : Compare oral vs. intravenous dosing in rodent models. Use LC-MS/MS to quantify plasma and tissue levels (e.g., brain, liver) at multiple timepoints .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via UPLC-QTOF for metabolite identification .
- Protein Binding : Use equilibrium dialysis to measure free vs. albumin-bound fractions, which affect bioavailability .
Case Study : If brain accumulation is disputed, perform ex vivo imaging with a fluorescently tagged analog or autoradiography using ¹⁴C-labeled compound .
Q. What strategies optimize the compound’s selectivity for molecular targets (e.g., amyloid-β vs. RANKL pathways)?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents:
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for Aβ42 oligomers vs. RANKL receptors .
- Functional Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to purified targets .
Q. How should researchers address discrepancies in in vivo efficacy between rodent models and human cell lines?
- Species-Specific Metabolism : Compare metabolite profiles in human hepatocytes vs. rodent liver S9 fractions. Key metabolites (e.g., glucuronidated or sulfated forms) may exhibit reduced activity .
- Dose Translation : Adjust doses using body surface area normalization (e.g., human equivalent dose = rodent dose × (human/rodent Km ratio)) .
- Genetic Variability : Use transgenic mice expressing humanized targets (e.g., APP/PS1 for Alzheimer’s models) to improve translational relevance .
Methodological Resources
- Analytical Standards : Source certified reference materials from NIST or Thermo Scientific to ensure reproducibility .
- Data Repositories : Deposit spectral data (NMR, MS) in PubChem or ChEBI for community validation .
- Nomenclature : Follow IUPAC guidelines (e.g., "3-(3′-methoxyphenyl)propanoic acid" derivatives) to avoid ambiguity in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
